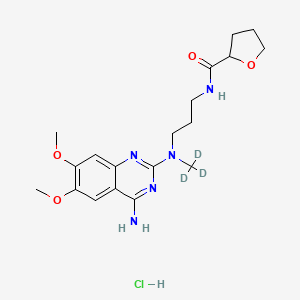

Alfuzosin-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alfuzosin is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH). It works by relaxing the muscles in the prostate and bladder neck . The chemical formula of Alfuzosin is C19H27N5O4 .

Synthesis Analysis

Alfuzosin undergoes extensive hepatic metabolism; only 11% of the administered dose is detected unchanged in the urine. Alfuzosin metabolism occurs via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . A validated potentiometric method for determination of alfuzosin hydrochloride in pharmaceutical and biological fluid samples has been reported .

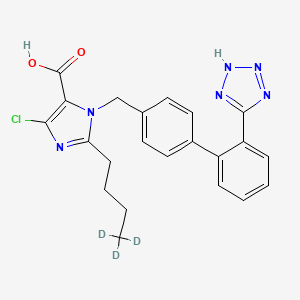

Molecular Structure Analysis

The molecular formula of Alfuzosin hydrochloride is C19H28ClN5O4, with an average mass of 425.910 Da and a mono-isotopic mass of 425.182983 Da . The crystal structure of Alfuzosin hydrochloride has also been studied .

Chemical Reactions Analysis

A colorimetric estimation method for Alfuzosin hydrochloride based on computational studies has been reported. The method is based on the formation of a red-colored chromogen through the reaction of Alfuzosin with sodium nitrite in an acid medium to form a diazonium ion, which was coupled with 8-HQ .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Formulation Development

Researchers have developed various formulations of Alfuzosin Hydrochloride to enhance its therapeutic efficacy and patient compliance. For instance, controlled-release floating matrix tablets have been formulated using hydroxypropyl methylcellulose and other polymers to sustain drug release over 12 hours, demonstrating the potential for once-daily dosing (Rudraswamy-Math & Gupta, 2015). Similarly, transdermal films have been evaluated for their physicochemical properties and in vitro skin permeation, indicating an alternative route for Alfuzosin administration with controlled release characteristics (Pattnaik et al., 2009).

Analytical Methods

Various analytical techniques have been developed for the quantification and quality control of Alfuzosin Hydrochloride in pharmaceutical preparations. Voltammetric analysis in different mediums such as human serum and simulated gastric juice has been established, providing a basis for simple, rapid, and sensitive determination of the drug (Uslu, 2002). Additionally, potentiometric sensors have been constructed for the fast screening of Alfuzosin in various matrices, showcasing the method's suitability for high-throughput determination and quality control assessment (Gupta et al., 2007).

Drug Delivery Systems

Innovative drug delivery systems for Alfuzosin Hydrochloride have been explored to improve bioavailability and therapeutic outcomes. Multiparticulate drug delivery systems, such as sustained-release floating pellets, have been optimized to enhance the drug's absorption profile, particularly for drugs with a narrow absorption window like Alfuzosin (Pagariya & Patil, 2013). Additionally, the development of hydrogel-based transdermal patches has been investigated, offering a non-oral alternative to reduce systemic side effects and maintain constant drug levels (Nair et al., 2012).

Wirkmechanismus

- Alfuzosin-d3 Hydrochloride is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH) .

- Its primary targets are alpha-1 adrenergic receptors located in the prostate and bladder neck .

- Role: By selectively inhibiting these receptors, alfuzosin relaxes the muscles in the prostate and bladder neck, making urination easier .

- This improves urine flow and reduces BPH symptoms .

- Additionally, alfuzosin reduces the vasoconstrictor effect of catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation .

- Caution is advised in patients taking nitrates, antihypertensives, or those prone to decreased blood pressure .

- Alfuzosin’s downstream effects involve improved urine flow and reduced BPH symptoms due to smooth muscle relaxation .

- Alfuzosin undergoes extensive hepatic metabolism ; only 11% of the administered dose is detected unchanged in the urine .

- Its protein binding is moderate (82%-90%) .

- The compound’s ADME properties impact its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Alfuzosin may cause serious side effects. It may cause a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Zukünftige Richtungen

Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Further research may focus on its combination therapy with antimuscarinic agents and PDE5i .

Biochemische Analyse

Biochemical Properties

Alfuzosin-d3 Hydrochloride selectively inhibits alpha adrenergic receptors in the lower urinary tract, causing smooth muscle relaxation in the bladder neck and prostate . This improves urine flow, thereby reducing BPH symptoms .

Cellular Effects

By selectively inhibiting alpha adrenergic receptors, this compound reduces the vasoconstrictor effect of catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation . This can influence cell function, including any impact on cell signaling pathways .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with alpha adrenergic receptors, leading to their inhibition . This results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound undergoes extensive metabolism via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation .

Metabolic Pathways

This compound is metabolized via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4 .

Eigenschaften

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKWDJILNVLGX-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)